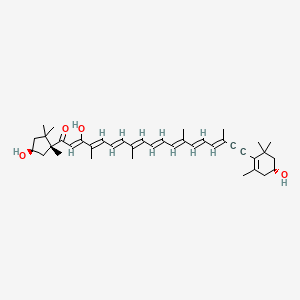
Mytiloxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mytiloxanthin is a triterpenoid.
This compound is a natural product found in Mytilus unguiculatus, Magallana gigas, and other organisms with data available.
Aplicaciones Científicas De Investigación
Antioxidant Properties
Mytiloxanthin exhibits remarkable antioxidant activity, comparable to well-known carotenoids like astaxanthin. Research indicates that it effectively quenches singlet oxygen and scavenges hydroxyl radicals, demonstrating superior performance in inhibiting lipid peroxidation.
Nutritional Applications
Given its antioxidant capabilities, this compound is considered beneficial in dietary supplements aimed at promoting health and preventing oxidative stress-related diseases.
Health Benefits
- Chronic Disease Prevention : this compound may play a role in preventing chronic conditions such as cardiovascular diseases and neurodegenerative disorders by mitigating oxidative damage .
- Dietary Sources : Found primarily in shellfish, this compound can be incorporated into functional foods or supplements targeting health-conscious consumers.
Pharmaceutical Research
This compound's bioactivity has prompted investigations into its potential therapeutic applications.
Case Studies
- A study highlighted the efficacy of this compound in reducing oxidative stress markers in various biological systems, suggesting its potential as a therapeutic agent against diseases characterized by oxidative stress .
- In vitro studies demonstrated that this compound could protect neuronal cells from oxidative damage induced by glutamate toxicity, indicating possible applications in neuroprotection .
Environmental Applications
The antioxidant properties of this compound also extend to environmental science, particularly in assessing the health of aquatic ecosystems.
Ecotoxicology
Propiedades
Fórmula molecular |
C40H54O4 |
|---|---|
Peso molecular |
598.9 g/mol |
Nombre IUPAC |
(2Z,4E,6E,8E,10E,12E,14E,16E)-3-hydroxy-19-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-1-[(1R,4S)-4-hydroxy-1,2,2-trimethylcyclopentyl]-4,8,13,17-tetramethylnonadeca-2,4,6,8,10,12,14,16-octaen-18-yn-1-one |
InChI |
InChI=1S/C40H54O4/c1-28(17-13-18-30(3)21-22-35-32(5)23-33(41)25-38(35,6)7)15-11-12-16-29(2)19-14-20-31(4)36(43)24-37(44)40(10)27-34(42)26-39(40,8)9/h11-20,24,33-34,41-43H,23,25-27H2,1-10H3/b12-11+,17-13+,19-14+,28-15+,29-16+,30-18+,31-20+,36-24-/t33-,34+,40+/m1/s1 |
Clave InChI |
WSLGBPCJDUQFND-BBPSKTQQSA-N |
SMILES |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |
SMILES isomérico |
CC1=C(C(C[C@@H](C1)O)(C)C)C#C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C(=C/C(=O)[C@@]2(C[C@H](CC2(C)C)O)C)/O)/C)/C |
SMILES canónico |
CC1=C(C(CC(C1)O)(C)C)C#CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C(=CC(=O)C2(CC(CC2(C)C)O)C)O)C)C |
Sinónimos |
mytiloxanthin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















